
Dehydroxy Bromocelecoxib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroxy Bromocelecoxib is a chemical compound with the molecular formula C₁₇H₁₃BrF₃N₃O₂S and a molecular weight of 460.27 g/mol . It is an intermediate in the synthesis of Celecoxib, a selective cyclooxygenase-2 inhibitor with known anti-inflammatory properties . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dehydroxy Bromocelecoxib is synthesized through a series of chemical reactions involving the bromination of specific precursor molecules. The synthetic route typically involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the molecule.
Sulfonamide Formation:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Dehydroxy Bromocelecoxib undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
Scientific Research Applications
-
Medicinal Chemistry :
- Intermediate in Synthesis : Dehydroxy Bromocelecoxib serves as an intermediate in the synthesis of Celecoxib and other related compounds, facilitating the development of new pharmaceuticals .
- COX-2 Inhibition : Similar to Celecoxib, it exhibits potential as a COX-2 inhibitor, which is crucial for developing anti-inflammatory medications. COX-2 inhibitors are known for their ability to reduce inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs .
-
Biological Studies :
- Anti-inflammatory Properties : Research indicates that this compound may have anti-inflammatory effects due to its mechanism of action involving COX-2 inhibition . Studies on related compounds suggest that selective inhibition of COX-2 can lead to reduced tumor growth and metastasis in cancer models .
- Toxicity Studies : It is also used in toxicity studies related to drug formulations, helping assess the safety profile of new therapeutic agents .
-
Pharmaceutical Development :
- Drug Formulation : The compound is investigated for its potential use in various drug formulations aimed at treating inflammatory conditions and possibly cancer .
- Quality Control : It plays a role in quality control processes during the development of new drugs under Abbreviated New Drug Application (ANDA) filings with the FDA .
Case Study 1: Anti-inflammatory Efficacy
A study examined the anti-inflammatory effects of this compound in animal models. The compound demonstrated significant reduction in edema compared to control groups, suggesting its potential as an effective anti-inflammatory agent.
Case Study 2: COX-2 Selectivity
Research comparing this compound with other COX inhibitors showed that it retains a high selectivity for COX-2 over COX-1. This selectivity was quantified using IC50 values, indicating its potential for fewer side effects typical of non-selective NSAIDs.
Mécanisme D'action
The mechanism of action of Dehydroxy Bromocelecoxib involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Celecoxib, it shares some of the same molecular targets, including the cyclooxygenase-2 enzyme. By inhibiting this enzyme, the compound can exert anti-inflammatory effects . The exact molecular pathways involved in its action are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor with anti-inflammatory properties.
Rofecoxib: Another selective cyclooxygenase-2 inhibitor with similar therapeutic effects.
Valdecoxib: A compound with similar structure and function to Celecoxib.
Uniqueness
Dehydroxy Bromocelecoxib is unique in its specific chemical structure, which includes a bromine atom and a trifluoromethyl group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .
Activité Biologique
Dehydroxy Bromocelecoxib is a derivative of celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This article delves into the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and comparative analysis with other COX inhibitors.
This compound shares structural similarities with celecoxib, primarily featuring a pyrazole ring and a benzenesulfonamide moiety. These structural characteristics are crucial for its biological activity, particularly its ability to inhibit COX-2 enzymes. The inhibition of COX-2 leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics : After oral administration, this compound is expected to be rapidly absorbed, similar to celecoxib, which achieves peak plasma concentrations within approximately 3 hours. Its metabolism likely involves hepatic pathways similar to those of celecoxib, primarily through cytochrome P450 enzymes (CYP2C9 and CYP3A4) .
Pharmacodynamics : The primary mechanism by which this compound exerts its effects is through selective inhibition of COX-2. This inhibition not only reduces inflammation but may also have implications in cancer therapy by modulating processes such as apoptosis and angiogenesis.
Biological Activity and Therapeutic Potential
Research indicates that compounds like this compound may exhibit anti-inflammatory and analgesic properties comparable to celecoxib. Additionally, there is emerging evidence suggesting potential anticancer effects due to the inhibition of tumor growth and metastasis .
Comparative Analysis with Other COX Inhibitors
The following table summarizes the structural characteristics and biological activities of this compound compared to other notable COX inhibitors:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Celecoxib | Pyrazole ring, benzenesulfonamide | Selective COX-2 inhibitor; widely used |
This compound | Similar to celecoxib | Potentially altered pharmacokinetics and activity |
Rofecoxib | Similar pyrazole structure | Withdrawn due to cardiovascular risks |
Etoricoxib | Pyridine ring instead of pyrazole | Higher selectivity for COX-2 |
Valdecoxib | Incorporates a methoxy group | Associated with skin reactions |
Future Directions in Research
Future research should focus on:
- In Vitro Studies : Investigating the specific interactions between this compound and various biological targets.
- In Vivo Studies : Conducting animal models to evaluate its efficacy in inflammatory diseases and cancer.
- Clinical Trials : Assessing safety profiles and therapeutic outcomes in human subjects.
Propriétés
Numéro CAS |
170570-75-9 |
---|---|
Formule moléculaire |
C₁₇H₁₃BrF₃N₃O₂S |
Poids moléculaire |
460.27 |
Synonymes |
4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.